Cas no 793678-87-2 (4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol)
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Methoxypropyl)-5-thioxo-1,2,4-triazolidin-3-one
- 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol
- 4H-1,2,4-triazol-3-ol, 5-mercapto-4-(3-methoxypropyl)-
- 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
- DTXSID901000428
- EN300-11284
- CS-0354218
- AKOS015852387
- Z57041969
- 4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
- G26515
- 793678-87-2
- AKOS008967726
- 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol
-
- Inchi: 1S/C6H11N3O2S/c1-11-4-2-3-9-5(10)7-8-6(9)12/h2-4H2,1H3,(H,7,10)(H,8,12)
- InChI Key: UFDPANLOTXANNR-UHFFFAOYSA-N
- SMILES: S=C1NNC(N1CCCOC)=O
Computed Properties
- Exact Mass: 189.05719778g/mol
- Monoisotopic Mass: 189.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 85.7Ų
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228385-25mg |
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol |
793678-87-2 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M228385-50mg |
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol |
793678-87-2 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M228385-250mg |
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol |
793678-87-2 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-11284-0.05g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 0.05g |
$66.0 | 2023-10-26 | |
| Enamine | EN300-11284-0.1g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 0.1g |
$98.0 | 2023-10-26 | |
| Enamine | EN300-11284-0.25g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 0.25g |
$142.0 | 2023-10-26 | |
| Enamine | EN300-11284-0.5g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 0.5g |
$271.0 | 2023-10-26 | |
| Enamine | EN300-11284-1.0g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 1g |
$371.0 | 2023-06-13 | |
| Enamine | EN300-11284-2.5g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 2.5g |
$726.0 | 2023-10-26 | |
| Enamine | EN300-11284-5.0g |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
793678-87-2 | 95% | 5g |
$1075.0 | 2023-06-13 |
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol
Introduction to 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol (CAS No. 793678-87-2) in Modern Chemical and Pharmaceutical Research
4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol, identified by the chemical identifier CAS No. 793678-87-2, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-documented for its broad spectrum of applications in medicinal chemistry. The presence of both a sulfanyl group and a methoxypropyl side chain in its molecular structure imparts distinct chemical reactivity and functional versatility, making it a valuable scaffold for further derivatization and exploration.
The 1,2,4-triazole core is a prominent motif in synthetic chemistry, known for its stability and ability to participate in various chemical transformations. These attributes have positioned triazole derivatives as key intermediates in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The specific substitution pattern in 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol not only influences its electronic properties but also modulates its interaction with biological targets, thereby opening avenues for therapeutic intervention.
In recent years, there has been a surge in research focused on designing novel heterocyclic compounds with potential therapeutic benefits. The sulfanyl moiety, in particular, has been extensively studied for its role in enhancing binding affinity and metabolic stability. This functional group is frequently incorporated into drug candidates to improve pharmacokinetic profiles. Similarly, the methoxypropyl side chain contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
Current advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules like 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol. These methodologies allow researchers to predict the biological activity of compounds with high precision before conducting labor-intensive experimental validations. Such innovations have significantly reduced the time and cost associated with drug discovery pipelines.
The triazole ring itself has been extensively explored for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties. By leveraging the structural flexibility of this scaffold, chemists have been able to develop a diverse array of derivatives with enhanced efficacy and reduced side effects. The incorporation of both sulfanyl and methoxypropyl groups into the triazole framework suggests that 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol may exhibit unique pharmacological properties that make it suitable for treating a variety of diseases.
One of the most promising areas of research involving this compound is its potential application as an inhibitor of enzymes involved in metabolic pathways relevant to cancer progression. Studies have shown that certain triazole derivatives can disrupt key signaling cascades by interfering with enzyme activity. The presence of the sulfanyl group may enhance binding interactions with target enzymes due to its ability to form hydrogen bonds and participate in dipole-dipole interactions.
Furthermore, the methoxypropyl side chain could influence the compound's ability to cross biological membranes, thereby affecting its distribution within the body. This aspect is particularly important in drug design, as poor membrane permeability can limit therapeutic efficacy despite potent biological activity. By optimizing these structural features, researchers aim to develop compounds that exhibit both high potency and favorable pharmacokinetic profiles.
Recent preclinical studies have begun to explore the potential of 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol as a lead compound for further development. These investigations have focused on evaluating its cytotoxicity against various cancer cell lines and assessing its ability to inhibit key enzymes such as kinases and phosphodiesterases. Preliminary results are encouraging, suggesting that this compound may indeed possess therapeutic potential.
The synthesis of 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions at the triazole core followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, aligning with global efforts toward sustainable chemistry.
The chemical stability of this compound under various conditions is another critical consideration in its development as a pharmaceutical agent. Studies have examined its degradation pathways under acidic、neutral、and basic conditions as well as its photostability. Understanding these properties ensures that the compound can be formulated into stable pharmaceutical products with long shelf lives.
In conclusion, 4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol (CAS No. 793678-87-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features—particularly the combination of a sulfanyl group and a methoxypropyl side chain—make it an attractive scaffold for developing novel therapeutics. With ongoing research focused on elucidating its biological activities and optimizing its pharmacological properties, this compound holds significant potential for contributing to advancements in human health.
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